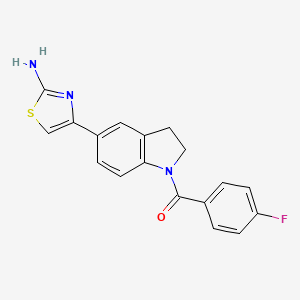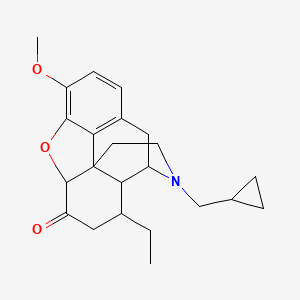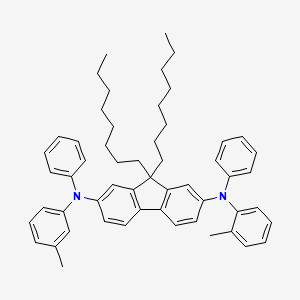
Ciprofloxacin beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ciprofloxacin beta-D-glucuronide is a conjugated form of ciprofloxacin, a widely used antibiotic. This compound is formed when ciprofloxacin undergoes glucuronidation, a process where glucuronic acid is added to the molecule. This modification often occurs in the liver and facilitates the excretion of ciprofloxacin from the body. The glucuronide conjugate is less active than the parent drug but plays a crucial role in the drug’s metabolism and elimination.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin beta-D-glucuronide typically involves the enzymatic or chemical conjugation of ciprofloxacin with glucuronic acid. Enzymatic methods use UDP-glucuronosyltransferases (UGTs) to catalyze the reaction under physiological conditions. Chemical synthesis can be achieved by activating glucuronic acid with a coupling agent like carbodiimide and then reacting it with ciprofloxacin under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes where genetically engineered bacteria express UGTs to produce the conjugate. Alternatively, large-scale chemical synthesis can be optimized for higher yields and purity, using advanced purification techniques like chromatography.
化学反应分析
Types of Reactions: Ciprofloxacin beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off by beta-glucuronidase enzymes. This reaction regenerates the active ciprofloxacin molecule.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using beta-glucuronidase at physiological pH and temperature.
Oxidation and Reduction: These reactions are less common for the glucuronide conjugate but can occur under specific conditions.
Major Products:
Hydrolysis Product: Ciprofloxacin and glucuronic acid.
Oxidation/Reduction Products: These are less characterized but may include modified forms of ciprofloxacin.
科学研究应用
Ciprofloxacin beta-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of ciprofloxacin.
Drug Interaction Studies: Investigating how other drugs affect the glucuronidation and deglucuronidation processes.
Microbial Studies: Understanding the role of beta-glucuronidase-producing bacteria in drug metabolism.
Toxicology: Assessing the impact of glucuronide conjugates on liver and kidney function.
作用机制
The primary action of ciprofloxacin beta-D-glucuronide is related to its role in drug metabolism. The glucuronide conjugate is an inactive form that facilitates the excretion of ciprofloxacin. Upon hydrolysis by beta-glucuronidase, active ciprofloxacin is released, which then exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
Similar Compounds:
- Norfloxacin beta-D-glucuronide
- Levofloxacin beta-D-glucuronide
- Moxifloxacin beta-D-glucuronide
Comparison: this compound is unique due to its specific parent drug, ciprofloxacin, which has a broad spectrum of antibacterial activity. Compared to norfloxacin and levofloxacin glucuronides, this compound may exhibit different pharmacokinetic properties and metabolic stability. Moxifloxacin beta-D-glucuronide, on the other hand, might have a longer half-life due to the parent drug’s pharmacological characteristics.
属性
分子式 |
C23H26FN3O9 |
|---|---|
分子量 |
507.5 g/mol |
IUPAC 名称 |
6-(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33) |
InChI 键 |
KHGHUQNIHVSBBO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)

![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)

![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)

![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)
